molecular formula C14H17IO4 B8137535 Dimethyl 5-(tert-butyl)-2-iodoisophthalate

Dimethyl 5-(tert-butyl)-2-iodoisophthalate

Cat. No.: B8137535
M. Wt: 376.19 g/mol
InChI Key: IACVYVJLBBFMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-(tert-butyl)-2-iodoisophthalate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a tert-butyl group and an iodine atom attached to the aromatic ring, along with two ester functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-(tert-butyl)-2-iodoisophthalate typically involves the iodination of a suitable aromatic precursor followed by esterification. One common method involves the use of hydroximinoyl chlorides and iodinated terminal alkynes . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the iodination and esterification processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems allow for efficient and scalable synthesis by controlling reaction parameters such as temperature, pressure, and flow rates . The use of tert-butoxycarbonyl groups in the synthesis process enhances the stability and reactivity of the intermediate compounds.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(tert-butyl)-2-iodoisophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium carbonate in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boron reagents in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aromatic esters, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Dimethyl 5-(tert-butyl)-2-iodoisophthalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 5-(tert-butyl)-2-iodoisophthalate involves its interaction with molecular targets through its functional groups. The ester groups can participate in esterification and hydrolysis reactions, while the iodine atom can undergo substitution reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5-(tert-butyl)-2-bromoisophthalate: Similar structure but with a bromine atom instead of iodine.

    Dimethyl 5-(tert-butyl)-2-chloroisophthalate: Contains a chlorine atom instead of iodine.

    Dimethyl 5-(tert-butyl)-2-fluoroisophthalate: Features a fluorine atom in place of iodine.

Uniqueness

Dimethyl 5-(tert-butyl)-2-iodoisophthalate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability influence the compound’s behavior in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

dimethyl 5-tert-butyl-2-iodobenzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IO4/c1-14(2,3)8-6-9(12(16)18-4)11(15)10(7-8)13(17)19-5/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACVYVJLBBFMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(=O)OC)I)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.